An In-depth Technical Guide to the Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline
An In-depth Technical Guide to the Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline, also known by synonyms such as 1,3-Bis(4-aminophenoxy)propane and 4,4'-(1,3-Propanediyl)dioxydianiline, is a symmetrical aromatic diamine. Its structure, featuring two aniline moieties linked by a flexible propoxy chain, makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyimides and other high-performance polymers.[1] This guide provides a detailed exploration of a common and effective synthesis pathway for this compound, including a comprehensive experimental protocol and relevant chemical data.
Synthesis Pathway
The synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline is typically achieved through a two-step process. The first step involves a Williamson ether synthesis, where the hydroxyl groups of two molecules of a protected 4-aminophenol are alkylated by a 1,3-dihalopropane. The protecting groups are subsequently removed in the second step to yield the final diamine product. A common protecting group for the amine functionality is the acetyl group, which can be readily removed by acid hydrolysis.
A widely employed method utilizes 4-acetamidophenol and 1,3-dibromopropane as the starting materials.[2] The reaction proceeds through the formation of the intermediate, 1,3-bis(4-acetamidophenoxy)propane, which is then hydrolyzed to afford 4-[3-(4-Aminophenoxy)propoxy]aniline.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline via the 4-acetamidophenol and 1,3-dibromopropane route.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Acetamidophenol | 1.0 mole (151.7 g) | [2] |
| 1,3-Dibromopropane | 0.5 mole (100.9 g) | [2] |
| Sodium Hydroxide | 1.0 mole (40 g) | [2] |
| Concentrated Hydrochloric Acid | 400 mL | [2] |
| Reaction Conditions | ||
| Temperature (Step 1) | 80-90 °C | [2] |
| Reaction Time (Step 1) | 5 hours | [2] |
| Reflux Time (Step 2) | 5 hours | [2] |
| Product Characterization | ||
| Final Product Yield | 77% (based on 1,3-dibromopropane) | [2] |
| Melting Point | 102-103 °C | [2] |
| Molecular Formula | C15H18N2O2 | [3] |
| Molecular Weight | 258.32 g/mol | [3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline:
Step 1: Synthesis of 1,3-bis(4-acetamidophenoxy)propane
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Suspend one mole (151.7 g) of 4-acetamidophenol in water within a five-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
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Establish a nitrogen atmosphere in the flask.
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With stirring, add a solution of one mole (40 g) of sodium hydroxide in water to the flask.
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Heat the reaction mixture to 80-90 °C with continuous stirring. The mixture will turn pink.
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Slowly add one-half mole (100.9 g, 50.7 mL) of 1,3-dibromopropane from the dropping funnel over a period of one hour.
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Continue heating and stirring for an additional four hours, during which an off-white precipitate of 1,3-bis(4-acetamidophenoxy)propane will form.[2]
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Filter the precipitate, wash it with water, and then recrystallize it from ethanol.
Step 2: Hydrolysis to 4-[3-(4-Aminophenoxy)propoxy]aniline
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Suspend the recrystallized 1,3-bis(4-acetamidophenoxy)propane in water in the five-liter flask.
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Add 400 mL of concentrated hydrochloric acid to the suspension.
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Reflux the mixture for five hours to hydrolyze the amide to the corresponding diamine hydrochloride salt, which will dissolve in the solution.[2]
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Pour the resulting solution into a cold (approximately 0 °C) mixture of ice and aqueous sodium hydroxide to neutralize the acid and precipitate the free diamine.
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Filter the precipitate, which is 4-[3-(4-Aminophenoxy)propoxy]aniline, and dry it. The reported yield is 77% based on the initial amount of 1,3-dibromopropane.[2] The melting point of the product is 102-103 °C.[2]
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline from 4-acetamidophenol and 1,3-dibromopropane.

